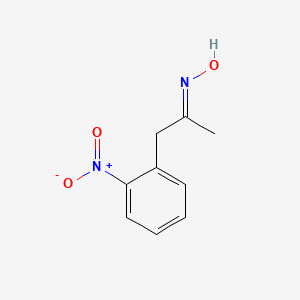

(2-Nitrophenyl)acetone oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[1-(2-nitrophenyl)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-7(10-12)6-8-4-2-3-5-9(8)11(13)14/h2-5,12H,6H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJULMJKXIROWCT-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 Nitrophenyl Acetone Oxime

Hydrolysis Mechanisms of Oxime Moieties

The hydrolysis of oximes, including (2-Nitrophenyl)acetone oxime, to their corresponding carbonyl compounds and hydroxylamine (B1172632) is a fundamental reaction that can be facilitated under various conditions. The stability of the C=N bond in oximes is significantly greater than in analogous imines or hydrazones, making them more resistant to hydrolysis, particularly in aqueous solutions. wikipedia.orgnih.gov However, the process can be effectively catalyzed by acids and metal ions.

The hydrolysis of oximes is readily achieved by heating in the presence of inorganic acids. wikipedia.org The reaction mechanism is generally accepted to proceed through an A-2 pathway, involving a rapid initial protonation of the oxime followed by a rate-determining step. hilarispublisher.com

Table 1: Proposed Steps in Acid-Mediated Oxime Hydrolysis

| Step | Description |

|---|---|

| 1. Protonation | The oxime nitrogen or oxygen is rapidly protonated by an acid catalyst, increasing the electrophilicity of the carbon atom. hilarispublisher.comnih.gov |

| 2. Nucleophilic Attack | A water molecule acts as a nucleophile and attacks the carbon of the protonated C=N bond. |

| 3. Intermediate Formation | This attack results in the formation of a tetrahedral carbinolamine intermediate. nih.govraineslab.com |

| 4. Elimination | The intermediate undergoes elimination of hydroxylamine, often the rate-determining step, to yield the corresponding ketone or aldehyde. rsc.org |

| 5. Deprotonation | The final product is formed after deprotonation. |

This is an interactive data table. You can sort and filter the data.

Metal ions can significantly assist in the hydrolysis of oximes by acting as Lewis acids. This metal-assisted pathway often proceeds under milder conditions than traditional acid catalysis. The mechanism involves the coordination of the metal ion to the oxime, which electrophilically activates the coordinated ligand. at.ua

For instance, copper(II) ions have been shown to facilitate the hydrolysis of both ketoximes and aldoximes. at.ua In this proposed mechanism, the metal ion coordinates to the oxime, making the carbon of the C=N group more susceptible to nucleophilic attack by water. While intermediates are not always detected, the enhanced reaction rate under metal-mediated conditions compared to regular hydrolysis points to the crucial role of the metal center. at.ua The presence of two or more closely spaced metal ions in metallohydrolases can provide additional advantages, such as enhanced electrostatic activation of substrates and lower activation barriers. nih.gov

Table 2: General Mechanism for Metal-Ion Assisted Oxime Hydrolysis

| Step | Description |

|---|---|

| 1. Coordination | The metal ion coordinates to the nitrogen or oxygen atom of the oxime moiety. |

| 2. Activation | This coordination acts as a Lewis acid, withdrawing electron density and increasing the electrophilicity of the C=N carbon atom. at.ua |

| 3. Nucleophilic Attack | A water molecule or hydroxide (B78521) ion attacks the activated carbon atom. |

| 4. Cleavage | The C-N bond is cleaved, releasing the carbonyl compound and a metal-coordinated hydroxylamine species. |

| 5. Product Release | The carbonyl product is released, and the metal complex is regenerated or forms a stable complex with the hydroxylamine byproduct. |

This is an interactive data table. You can sort and filter the data.

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including the hydrolysis of oximes. miami.edu Methods such as Density Functional Theory (DFT) are employed to calculate the structures and energies of reactants, products, intermediates, and, most importantly, the fleeting transition states that are difficult to observe experimentally. nih.govmit.edu

Table 3: Computational Approaches for Studying Oxime Hydrolysis

| Computational Method | Information Gained |

|---|---|

| Density Functional Theory (DFT) | Geometry optimization of reactants, transition states, and products; calculation of thermodynamic properties. nih.gov |

| Nudged Elastic Band (NEB) | Finding the minimum energy path and locating transition states between reactants and products. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in condensed phases or enzyme active sites by treating the reactive core with high-level QM and the environment with MM. researchgate.net |

| Continuum Solvation Models (e.g., PCM, SMD) | Simulating the effect of different solvents on the reaction mechanism and energetics. nih.govchemrxiv.org |

This is an interactive data table. You can sort and filter the data.

Mechanisms of Oxime Formation and Catalysis

The formation of an oxime from a carbonyl compound like (2-Nitrophenyl)acetone and hydroxylamine is a condensation reaction. The mechanism involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine, followed by the acid-catalyzed dehydration of this intermediate to yield the oxime. nih.govresearchgate.net

Research has shown that substituted anilines can be even more effective catalysts. acs.orgnih.gov Specifically, p-substituted anilines bearing electron-donating groups are superior catalysts for oxime formation at neutral pH. acs.orgnih.gov For example, p-phenylenediamine (B122844) has been demonstrated to be a highly effective catalyst at neutral pH, providing a 120-fold rate increase compared to the uncatalyzed reaction and a 19-fold increase compared to the aniline-catalyzed reaction in a model system. acs.orgnih.gov

Table 4: Relative Catalytic Efficiency of Aniline (B41778) Derivatives in Oxime Ligation

| Catalyst | Fold Rate Increase vs. Uncatalyzed (pH 7) | Fold Rate Increase vs. Aniline (pH 7) |

|---|---|---|

| Uncatalyzed | 1 | - |

| Aniline | ~6.3 | 1 |

| p-Phenylenediamine | 120 | 19 |

Data derived from model bioconjugation systems. acs.orgnih.govrsc.org This is an interactive data table. You can sort and filter the data.

The kinetics of oxime formation are highly dependent on the pH of the reaction medium. nih.gov The reaction is subject to general acid catalysis, and the rate is typically maximal in a slightly acidic environment, around pH 4-5. nih.govresearchgate.netnih.gov This pH optimum represents a balance between two opposing effects. At lower pH (below ~3), the hydroxylamine nucleophile becomes extensively protonated to its non-nucleophilic conjugate acid (H₃N⁺OH), which slows the initial addition step. nih.gov Conversely, at higher, neutral, or basic pH, the concentration of the acid catalyst is insufficient to effectively promote the rate-limiting dehydration of the carbinolamine intermediate. nih.govrsc.org

Solvent properties also play a critical role in reaction kinetics. ajgreenchem.com The polarity and dielectric constant of the solvent can influence the rate by differentially solvating and stabilizing the reactants and the transition state. ajgreenchem.com For reactions proceeding through a polar transition state, polar solvents may accelerate the rate. Conversely, if reactants are better solvated than the transition state, polar solvents can decrease the reaction rate. chemrxiv.org The choice of solvent can therefore be used to tune the reaction conditions for optimal oxime formation.

Table 5: General Influence of pH on Oxime Formation Rate

| pH Range | Rate-Limiting Factor | Consequence on Reaction Rate |

|---|---|---|

| Highly Acidic (pH < 3) | Low concentration of free nucleophilic hydroxylamine due to protonation. nih.gov | Slow |

| Slightly Acidic (pH 4-5) | Optimal balance between nucleophile availability and acid-catalyzed dehydration. nih.govresearchgate.net | Maximum |

| Neutral/Basic (pH > 6) | Insufficient acid catalysis for the dehydration of the carbinolamine intermediate. nih.govrsc.org | Slow |

This is an interactive data table. You can sort and filter the data.

Understanding Nucleophilic Catalysis in Oxime Synthesis

The generally accepted mechanism for uncatalyzed oxime formation proceeds through a tetrahedral intermediate. The reaction is often pH-dependent, as protonation of the carbonyl oxygen can enhance the electrophilicity of the carbonyl carbon, while deprotonation of hydroxylamine is necessary for it to act as a nucleophile.

Nucleophilic catalysis, particularly by aniline and its derivatives, has been shown to significantly accelerate oxime formation. The catalytic cycle is initiated by the rapid and reversible formation of a Schiff base (or iminium ion) from the ketone and the aniline catalyst. This intermediate is more electrophilic than the starting ketone, rendering it more susceptible to nucleophilic attack by hydroxylamine. The subsequent steps involve the attack of hydroxylamine on the iminium ion, formation of a new tetrahedral intermediate, and finally, elimination of the aniline catalyst and water to yield the oxime.

While specific kinetic studies on the nucleophilic catalysis of this compound synthesis are not extensively documented in the literature, the general principles of nucleophilic catalysis in oxime ligation can be applied. The presence of the electron-withdrawing nitro group on the phenyl ring of (2-Nitrophenyl)acetone would likely increase the electrophilicity of the carbonyl carbon, potentially leading to a faster uncatalyzed reaction compared to unsubstituted acetophenone (B1666503). However, nucleophilic catalysis would still be expected to provide a significant rate enhancement.

Table 1: Proposed Steps in the Aniline-Catalyzed Synthesis of this compound

| Step | Description | Intermediate(s) |

| 1 | Rapid, reversible formation of an iminium ion from (2-Nitrophenyl)acetone and aniline catalyst. | Iminium ion |

| 2 | Nucleophilic attack of hydroxylamine on the iminium ion. | Tetrahedral intermediate |

| 3 | Proton transfer steps. | Protonated intermediates |

| 4 | Elimination of the aniline catalyst and water to yield this compound. | This compound |

Rearrangement Mechanisms

Beckmann Rearrangement Pathways

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. masterorganicchemistry.comwikipedia.org For a ketoxime such as this compound, two possible amide products can be formed, depending on which group (the 2-nitrophenyl group or the methyl group) migrates. The stereochemistry of the oxime is a critical determinant of the reaction's outcome, as it is the group anti-periplanar to the hydroxyl group on the nitrogen that undergoes migration. rsc.orgorganic-chemistry.org

The generally accepted mechanism for the Beckmann rearrangement involves the following key steps:

Protonation of the hydroxyl group: The acid catalyst protonates the oxygen of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com

Concerted rearrangement: The group anti to the leaving group migrates to the electron-deficient nitrogen atom in a concerted fashion with the departure of the leaving group. This step is typically the rate-determining step and results in the formation of a nitrilium ion intermediate. rsc.org

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion. masterorganicchemistry.com

Deprotonation and tautomerization: Deprotonation followed by tautomerization of the resulting imidic acid yields the final amide product. masterorganicchemistry.com

For this compound, the two geometric isomers, (E) and (Z), would lead to different products:

Migration of the 2-nitrophenyl group: If the 2-nitrophenyl group is anti to the hydroxyl group, it will migrate to the nitrogen atom, leading to the formation of N-acetyl-2-nitroaniline.

Migration of the methyl group: Conversely, if the methyl group is anti to the hydroxyl group, its migration will result in the formation of 2-nitro-N-methylbenzamide.

Kinetic studies on the Beckmann rearrangement of substituted acetophenone oximes in concentrated sulfuric acid have provided deeper mechanistic insights. rsc.org Research has indicated that in highly acidic media (>70% H₂SO₄), the reactive species is likely the O-sulfonated oxime rather than the protonated oxime. rsc.org The rearrangement is thought to proceed through the formation of an N-arylnitrilium ion intermediate. rsc.org The transition state for the migration has been postulated to involve a phenonium-type ion where the migrating aryl group is partially bonded to the nitrogen atom as the leaving group departs. rsc.org

The presence of the electron-withdrawing nitro group at the ortho position of the phenyl ring in this compound would be expected to decrease the migratory aptitude of the 2-nitrophenyl group compared to an unsubstituted phenyl group due to electronic effects. However, the stereochemistry of the oxime remains the primary factor controlling the product distribution.

Table 2: Influence of Oxime Stereochemistry on Beckmann Rearrangement Product of this compound

| Isomer | Migrating Group (anti to -OH) | Product |

| (E)-isomer | 2-Nitrophenyl | N-acetyl-2-nitroaniline |

| (Z)-isomer | Methyl | 2-nitro-N-methylbenzamide |

Other Electrophilic and Nucleophilic Rearrangements

Beyond the classic Beckmann rearrangement, other rearrangement pathways can be envisioned for this compound, particularly under different reaction conditions such as photochemical activation. A notable rearrangement has been observed for α-(2-nitrophenyl)ketones upon photoirradiation, which suggests a potential pathway for related oximes. researchgate.netrsc.org

This photoinduced rearrangement proceeds via an intramolecular oxygen transfer from the nitro group to the benzylic position. researchgate.netrsc.org The proposed mechanism for an α-(2-nitrophenyl)ketone involves the following steps:

Photoexcitation: The molecule absorbs light, leading to an excited state.

Intramolecular oxygen transfer: An oxygen atom from the nitro group is transferred to the benzylic carbon, forming an α-hydroxyketone with a nitroso group. researchgate.netrsc.org

Intramolecular addition and cleavage: The nitroso group then adds to the ketone carbonyl group. This is followed by the cleavage of the C-C bond between the carbonyl and the benzylic carbon. researchgate.netrsc.org

Formation of a cyclic hydroxamate: The resulting intermediate undergoes cyclization to form a stable cyclic hydroxamate. researchgate.netrsc.org

While this mechanism has been elucidated for α-(2-nitrophenyl)ketones, a similar photochemical rearrangement could potentially occur with this compound, leading to novel heterocyclic products. The presence of the oxime functionality in place of the ketone would likely alter the subsequent reaction cascade following the initial oxygen transfer.

Other potential rearrangements for oximes, although less specific to the 2-nitrophenyl substituent, include fragmentation reactions that can compete with the Beckmann rearrangement, especially if the migrating group can form a stable carbocation. However, for this compound, the formation of a primary methyl cation is highly unfavorable, and the stability of a potential 2-nitrophenyl cation would also be limited.

Reactivity and Chemical Transformations of 2 Nitrophenyl Acetone Oxime

Conversion to Amine Derivatives

The reduction of oximes is a fundamental transformation that yields primary amines. In the case of (2-Nitrophenyl)acetone oxime, this conversion involves the reduction of both the oxime and the nitro group. Catalytic hydrogenation is a common and efficient method for this purpose. The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired amine.

Commonly employed catalysts for the hydrogenation of oximes include platinum-based (e.g., PtO₂, Pt/C) and palladium-based (e.g., Pd/C) systems. Non-noble metal catalysts, such as Raney Nickel, are also effective, particularly under basic conditions. The reduction process typically proceeds through hydroxylamine (B1172632) intermediates. For substrates containing a nitro group, like this compound, the reaction conditions must be robust enough to reduce both functionalities. Catalytic transfer hydrogenation, using reagents like triethylsilane with a palladium catalyst, can also achieve this transformation with high functional group tolerance.

The general reaction can be represented as follows: this compound → 1-(2-aminophenyl)propan-2-amine

Table 1: Selected Catalysts for the Reduction of Oximes and Nitro Groups

| Catalyst System | Typical Conditions | Target Functional Group(s) | Reference(s) |

| PtO₂ (Adam's catalyst) | H₂, room temperature, 3 atm, HCl | Oxime | |

| Pd/C | H₂, 20–25 °C, 3 atm, AcOH/H₂SO₄ | Oxime | |

| Raney Ni | H₂, 80 °C, 20 atm, basic conditions | Oxime | |

| Fe/CaCl₂ | Transfer hydrogenation | Nitroarenes, Azo compounds | |

| B₂pin₂/KOtBu | Metal-free, isopropanol | Aromatic nitro compounds |

Transformations to Nitrile and Nitro Compounds

The oxime functional group can be readily converted to a nitrile through dehydration. This transformation is an important method for synthesizing nitriles from aldehydes or ketones via their corresponding aldoximes or ketoximes. Various reagents can effect this dehydration, including acid anhydrides and chlorosulfonic acid. For ketoximes, this reaction often competes with the Beckmann rearrangement, which produces amides.

In the context of this compound, the dehydration would lead to the formation of (2-nitrophenyl)acetonitrile. The reaction is typically carried out using a dehydrating agent that facilitates the elimination of water from the oxime.

Furthermore, the nitro group on the phenyl ring can itself be a site of reactivity. While the primary focus is often on its reduction, under specific oxidative conditions, other transformations are possible, although less common for this specific substrate. Conversely, certain metal salts are capable of reducing nitro compounds to oximes, highlighting the reversible nature of these transformations under different chemical environments.

Table 2: Reagents for Oxime to Nitrile Conversion

| Reagent(s) | Conditions | Comments | Reference(s) |

| Chlorosulfonic acid | Toluene | Efficient for both aldoximes and ketoximes | |

| Oxalyl chloride/DMSO/Et₃N | Room temperature, 1 h | Good to excellent yields for a diverse range of oximes | |

| SO₂F₂ | In situ activation | Ring-opening cross-coupling for cyclobutanone (B123998) oximes | |

| p-Toluenesulfonyl chloride/Et₃N | CH₂Cl₂, reflux | Converts oxime to nitrile, can proceed via a tosyl oxime intermediate |

Cyclization Reactions and Heterocycle Formation

The structure of this compound, featuring a reactive oxime and an ortho-nitro group, is well-suited for intramolecular cyclization reactions to form various heterocyclic compounds. These reactions often involve the reduction of the nitro group to an amine, which then participates in a ring-forming step.

Pyrrole (B145914) rings can be synthesized through various methods, including the Knorr and Paal-Knorr syntheses. The Knorr synthesis involves the reaction of an α-amino-ketone with a β-ketoester. In a related process, the catalytic hydrogenation of the oxime of 2-nitrophenylpyruvic acid derivatives leads to indole-2-carboxylic acid, a fused pyrrole system. This suggests that the reduction of the nitro group in this compound to an amine, followed by intramolecular condensation with the ketone moiety (generated from the oxime), could be a viable route to form indole (B1671886) derivatives.

Another relevant strategy is the [3+2] cycloaddition reaction between an α,β-unsaturated compound and a species like tosylmethyl isocyanide (TosMIC) to form a pyrrole ring. While not a direct transformation of this compound itself, it illustrates a modern approach to pyrrole synthesis that can be applied to related precursors.

Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. A primary route to their synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. Nitrile oxides can be generated in situ from aldoximes through oxidation.

Another significant pathway involves the cyclization of α,β-unsaturated ketones with hydroxylamine. Furthermore, α,β-acetylenic oximes can undergo gold-catalyzed cycloisomerization to yield substituted isoxazoles. The structure of this compound does not directly lend itself to these specific routes without prior modification. However, cascade reactions involving initial oxime formation followed by intramolecular cyclization can lead to related structures like isoxazolidines. For instance, haloaldehydes react with hydroxylamine to form oximes that cyclize to nitrones, which then undergo cycloaddition to yield isoxazolidines.

While there is no direct evidence of this compound undergoing decarboxylative oxidative coupling to form pyridines, this type of reaction is a known strategy for C-C bond formation and heterocycle synthesis. For example, palladium-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid with aryl bromides have been used to synthesize 2-substituted pyridines. This type of reaction typically requires a carboxylic acid functionality, which is absent in this compound. However, it represents a potential synthetic pathway if the substrate were modified to include a carboxyl group.

Esterification and Etherification of the Oxime Hydroxyl Group

The hydroxyl group of the oxime is nucleophilic and can react with electrophiles to form esters and ethers. Oxime esters, in particular, are valuable synthetic intermediates. They can be prepared by reacting the oxime with acid chlorides or anhydrides. These esters have been studied for various applications, including their use as precursors for biologically active heterocycles and for their ability to photocleave DNA.

The formation of an ester or ether at the oxime position can serve to protect the hydroxyl group or to activate the N-O bond for subsequent reactions. For example, O-acyloximes can be used to generate iminyl radicals, which are useful in C-C bond-forming reactions. The synthesis of p-nitrobenzoyl and p-pyridoyl esters of various oximes has been reported, highlighting the accessibility of these derivatives.

Table 3: Examples of Oxime Esterification

| Oxime Substrate | Acylating Agent | Product | Reference(s) |

| Acetophenone (B1666503) oxime | Acetic anhydride | Acetophenone O-acetyl oxime | |

| 4-nitro acetophenone oxime | Terphthaloyl chloride | Bridged terphthaloyl oxime ester | |

| Pyridine aldoximes | p-Nitrobenzoyl chloride | p-Nitrobenzoyl ester conjugates |

Oxidative and Reductive Transformations of the Oxime Functionality

The oxime group (C=N-OH) within this compound is a hub of chemical reactivity, susceptible to both oxidative cleavage and reduction. These transformations are fundamental in synthetic chemistry, allowing for the interconversion of functional groups.

Oxidative Transformations: Oxidative cleavage of oximes regenerates the parent carbonyl compound. For this compound, this transformation yields 2-nitroacetophenone. This hydrolysis can be achieved by heating in the presence of various inorganic acids. orgsyn.org More contemporary methods for oxime cleavage aim for milder and more functional-group-tolerant conditions. One such method involves the use of photoexcited nitroarenes, which can effect the oxidative cleavage of ketoximes to their corresponding ketones. nih.govrsc.org While this method has been demonstrated on a variety of substrates, its specific application to this compound is not extensively documented. Another approach involves treatment with a solution containing ammonium (B1175870) molybdate, potassium bromide, and hydrogen peroxide. guidechem.com

Reductive Transformations: The reduction of oximes can lead to two primary products: primary amines or hydroxylamines. The outcome is highly dependent on the reagents and reaction conditions employed. nih.gov The reduction of the C=N bond without cleaving the relatively weak N-O bond is a significant challenge. nih.govresearchgate.net

Catalytic hydrogenation is a common method for reducing oximes. chemeurope.comwikipedia.org Reagents like platinum oxide (Adam's catalyst) or Raney nickel are often used. nih.govchemeurope.com To selectively produce hydroxylamines, careful control of reaction conditions is necessary; for instance, using platinum-based heterogeneous catalysts with a strong Brønsted acid can favor the hydroxylamine product. nih.gov Metal salts, such as stannous chloride or chromium(II) chloride, have also been employed for the reduction of nitro compounds to oximes, though this represents the reverse of the formation of the parent compound. chemeurope.comwikipedia.org The reduction of the nitro group on the phenyl ring can also occur concurrently or selectively, depending on the chosen reducing system. For example, catalytic hydrogenation with palladium-on-carbon is a standard method for reducing aromatic nitro groups to anilines. wikipedia.org

The following table summarizes representative transformations of the oxime functionality, drawing on established methods for oximes and related compounds.

| Transformation | Product | Reagents and Conditions | Reference |

|---|---|---|---|

| Oxidative Cleavage (Hydrolysis) | 2-Nitroacetophenone | Heating with inorganic acid (e.g., H2SO4 in acetic acid/water) | orgsyn.org |

| Oxidative Cleavage | 2-Nitroacetophenone | (NH4)6Mo7O24·4H2O, KBr, 30% H2O2, HClO4, H2O | guidechem.com |

| Reduction to Amine | 1-(2-Nitrophenyl)propan-2-amine | Catalytic Hydrogenation (e.g., Raney Nickel, PtO2) | chemeurope.com |

| Reduction to Hydroxylamine | N-(1-(2-Nitrophenyl)propan-2-yl)hydroxylamine | Diborane; or Catalytic Hydrogenation (e.g., PtO2) with strong acid | nih.govwikipedia.org |

"Click Chemistry" Applications with this compound Analogs

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org Oxime ligation, the formation of an oxime from a hydroxylamine derivative and a ketone or aldehyde, fits these criteria and has become a powerful tool in materials science and bioconjugation. rsc.orgresearchgate.net While direct applications involving this compound are not widely reported, structurally related nitrophenyl compounds serve as key components in advanced "click chemistry" strategies.

The dynamic nature of the oxime bond, which can be reversible under certain conditions (e.g., acidic pH or in the presence of a catalyst like aniline), makes it particularly suitable for creating dynamic covalent materials. rsc.org This reversibility allows for the assembly, disassembly, and rearrangement of macromolecular structures.

Oxime Ligation in Polymer Synthesis

Oxime ligation is a highly efficient method for both the synthesis of polymers and the post-polymerization modification of polymer chains. rsc.org The reaction's high efficiency is crucial for achieving high molecular weight polymers in step-growth polymerization. rsc.org This chemistry allows for the creation of polymers with precisely controlled end-groups by adjusting the monomer ratio. rsc.org

A notable example that utilizes a nitrophenyl-containing analog is the development of a photo-reversible protein patterning system. rsc.org In this system, a heterobifunctional linker, 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC)-photocaged alkoxyamine, is employed. The NPPOC group acts as a photolabile protecting group. Upon exposure to UV light, the protecting group is cleaved, revealing an active alkoxyamine that can then react with an aldehyde-functionalized molecule to form an oxime bond. rsc.org This strategy enables precise spatial and temporal control over the ligation process, which is highly valuable in creating patterned surfaces and complex polymer architectures. rsc.org

Formation of Hydrogels and Dynamic Covalent Materials

The principles of oxime ligation are extensively used to form hydrogels, which are cross-linked polymer networks capable of absorbing large amounts of water. mdpi.comresearchgate.net The dynamic covalent nature of oxime bonds allows for the creation of "smart" hydrogels that can respond to external stimuli, such as pH changes. nih.govnih.gov These materials often exhibit self-healing properties, as the reversible oxime linkages can reform after being broken. mdpi.com

The aforementioned 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) photocaging strategy has been effectively applied in the synthesis of hydrogels for guided stem cell differentiation. rsc.org Bioorthogonal click reactions were used, including a strain-promoted azide-alkyne cycloaddition (SPAAC) for the initial hydrogel synthesis and a light-initiated oxime ligation for conjugating proteins within the gel. The NPPOC-protected linker, when exposed to UV light (365 nm), undergoes elimination to produce an active alkoxyamine, which is then available for ligation with aldehyde-functionalized proteins. rsc.org This technique allows for the creation of hydrogels with spatially controlled patterns of bioactive molecules, demonstrating the sophisticated application of nitrophenyl-containing oxime analogs in creating advanced dynamic materials. rsc.org

The table below highlights key aspects of these "click chemistry" applications.

| Application | Key Analog / Reagent | Principle | Significance | Reference |

|---|---|---|---|---|

| Photo-reversible Protein Patterning | 2-(2-Nitrophenyl)propyloxycarbonyl (NPPOC)-photocaged alkoxyamine | UV light (365 nm) exposure removes the NPPOC protecting group, enabling subsequent oxime ligation with an aldehyde. | Provides spatial and temporal control over the covalent conjugation of molecules to surfaces or within materials. | rsc.org |

| Guided Stem Cell Differentiation in Hydrogels | NPPOC-photocaged alkoxyamine linker incorporated into a hydrogel matrix | Light-initiated oxime ligation is used to conjugate aldehyde-functionalized proteins within a pre-formed hydrogel. | Enables the creation of complex, patterned biomaterials that can direct cellular behavior for tissue engineering applications. | rsc.org |

Spectroscopic Characterization Techniques for Elucidating 2 Nitrophenyl Acetone Oxime Structure and Reactivity

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in (2-Nitrophenyl)acetone oxime. These techniques probe the vibrational modes of molecules, which are sensitive to bond strength, mass of the constituent atoms, and molecular symmetry.

In the IR spectrum of an oxime, several characteristic absorption bands are expected. The hydroxyl (-OH) group of the oxime typically exhibits a broad stretching vibration in the region of 3150-3600 cm⁻¹. The carbon-nitrogen double bond (C=N) stretch is observed in the 1620-1690 cm⁻¹ range, and the nitrogen-oxygen (N-O) single bond stretch appears around 930-960 cm⁻¹. ubc.ca For this compound, the presence of the nitro group (NO₂) introduces strong characteristic absorptions. Asymmetric and symmetric stretching vibrations of the NO₂ group are typically found near 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the acetone (B3395972) methyl and methylene (B1212753) groups would be observed in the 2850-3000 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the -OH stretch is often weak in Raman, the C=N and NO₂ symmetric stretching vibrations are expected to produce strong Raman scattering signals. The aromatic ring vibrations also give rise to characteristic Raman bands.

| Functional Group | Vibrational Mode | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

|---|---|---|---|

| O-H (oxime) | Stretching | 3150 - 3600 (broad) | Weak |

| C-H (aromatic) | Stretching | 3000 - 3100 | Strong |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=N (oxime) | Stretching | 1620 - 1690 | Strong |

| C=C (aromatic) | Stretching | 1450 - 1600 | Strong |

| NO₂ (nitro) | Asymmetric Stretching | 1500 - 1560 | Medium |

| NO₂ (nitro) | Symmetric Stretching | 1335 - 1370 | Strong |

| N-O (oxime) | Stretching | 930 - 960 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment and analysis of isomers. Oximes can exist as geometric isomers (syn and anti, or E and Z), and NMR is particularly useful in distinguishing between them. nih.gov

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methylene protons, and the methyl protons. The protons on the nitrophenyl ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the substitution pattern, these protons will exhibit a complex splitting pattern (multiplets) arising from spin-spin coupling. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro group. The methylene protons (CH₂) adjacent to the aromatic ring are expected to resonate as a singlet around δ 3.5-4.5 ppm. The methyl protons (CH₃) of the acetone moiety would also likely appear as a singlet, typically in the range of δ 1.8-2.5 ppm. The hydroxyl proton of the oxime group often gives a broad singlet that can appear over a wide chemical shift range (δ 8-12 ppm) and its position is dependent on solvent and concentration. The presence of E/Z isomers would result in two distinct sets of signals for the methylene and methyl protons, with slightly different chemical shifts.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -OH (oxime) | 8.0 - 12.0 | Broad Singlet |

| Ar-H (nitrophenyl) | 7.0 - 8.5 | Multiplet |

| -CH₂- | 3.5 - 4.5 | Singlet |

| -CH₃ | 1.8 - 2.5 | Singlet |

The ¹³C NMR spectrum of this compound provides information on all the unique carbon environments in the molecule. The carbon atom of the C=NOH group is expected to have a chemical shift in the range of δ 150-160 ppm. The carbons of the aromatic ring will resonate between δ 120 and 150 ppm. The carbon atom directly attached to the nitro group will be significantly deshielded and appear at the lower end of this range. The methylene carbon (-CH₂) is anticipated to have a signal around δ 20-40 ppm, while the methyl carbon (-CH₃) will be the most shielded, with a chemical shift in the range of δ 10-20 ppm. Similar to ¹H NMR, the presence of E/Z isomers would lead to a doubling of the signals for the non-aromatic carbons. libretexts.org

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=NOH | 150 - 160 |

| Ar-C (nitrophenyl) | 120 - 150 |

| -CH₂- | 20 - 40 |

| -CH₃ | 10 - 20 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Electronic or UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the spectrum is expected to be dominated by π→π* and n→π* transitions associated with the nitrophenyl and oxime chromophores.

The nitrophenyl group is a strong chromophore. The π→π* transitions of the conjugated system of the benzene ring and the nitro group typically result in strong absorption bands. The n→π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen and oxygen of the oxime, is also possible but is generally of lower intensity. The presence of the nitro group and the oxime in conjugation with the aromatic ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to benzene or acetone oxime alone. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity. For a related compound, 1-(4-nitrophenyl)ethanone oxime, a strong absorption is observed, and similar behavior is expected for the 2-nitro isomer. lookchem.commasterorganicchemistry.com

| Electronic Transition | Associated Chromophore | Expected Absorption Region (nm) |

|---|---|---|

| π → π | Nitrophenyl group, C=N | 250 - 350 |

| n → π | NO₂, C=NOH | 300 - 400 (weak) |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₁₀N₂O₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (194.19 g/mol ).

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for oximes include the McLafferty rearrangement if a γ-hydrogen is available. nih.gov In the case of this compound, fragmentation is likely to be initiated by cleavage of the bonds adjacent to the functional groups. Potential fragmentation patterns include the loss of small neutral molecules such as OH (m/z 17), NO (m/z 30), and NO₂ (m/z 46). Cleavage of the C-C bond between the methylene group and the oxime carbon would lead to characteristic fragments. The presence of the aromatic ring will also influence the fragmentation, with the formation of a stable nitrophenyl cation or related fragments being a possibility. The mass spectrum of the constitutional isomer 1-(4-nitrophenyl)ethanone oxime shows a prominent molecular ion peak and significant fragmentation. spectrabase.com

| m/z Value | Possible Fragment Ion/Neutral Loss |

|---|---|

| 194 | [M]⁺ (Molecular Ion) |

| 177 | [M - OH]⁺ |

| 148 | [M - NO₂]⁺ |

| 120 | [C₇H₆NO]⁺ |

| 92 | [C₆H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

X-ray Diffraction for Solid-State Molecular and Crystal Structures

X-ray diffraction (XRD) on a single crystal of this compound can provide the most definitive three-dimensional structural information in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry, including the specific E or Z configuration of the oxime group.

| Crystallographic Parameter | Description |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions in the crystal packing. |

Insufficient Data Available for this compound Spectroscopic Analysis

A thorough investigation into the spectroscopic characterization and mechanistic elucidation of this compound reveals a significant lack of available scientific data. Despite extensive searches for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, as well as mechanistic studies involving this specific compound, no detailed research findings could be located in the public domain.

The inquiry focused on the integration of spectroscopic data to understand the structure and reactivity of this compound, as outlined in the requested article structure. However, the absence of primary research articles, database entries, and scholarly reviews pertaining to this specific molecule prevents a scientifically accurate and detailed discussion on this topic.

Information on related but structurally distinct compounds, such as isomers or precursors, was encountered but is not applicable for a focused analysis of this compound. The generation of an authoritative and evidence-based article requires concrete experimental data, which is currently not available. Therefore, the requested article focusing on the spectroscopic characterization and mechanistic elucidation of this compound cannot be produced at this time.

Theoretical and Computational Studies of 2 Nitrophenyl Acetone Oxime

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For oxime derivatives, these calculations have been instrumental in elucidating structural parameters, bond characteristics, and electronic distributions.

Density Functional Theory (DFT) has become a primary computational method for studying molecular systems due to its accuracy in reproducing experimental values for molecular geometry, vibrational frequencies, and electronic properties. For compounds in the oxime family, DFT, particularly using the B3LYP functional, is frequently employed to optimize molecular structures and predict various properties.

Studies on related nitrophenyl oximes often utilize basis sets such as 6-311++G(d,p) to achieve a high level of accuracy in calculations of bond lengths, bond angles, and dihedral angles. For instance, in a study on a similar imine oxime, the C=N imine and oxime bond lengths were calculated to be 1.278 Å and 1.277 Å, respectively, demonstrating the predictive power of DFT in determining key structural features. The accuracy of these computational methods is often validated by comparing the calculated parameters with data obtained from X-ray crystallography.

The choice of DFT functional and basis set is crucial for obtaining accurate results. A screening of 144 different DFT methods for a triterpenoid (B12794562) oxime showed that functionals like B3LYP, CAM-B3LYP, and ωB97XD, paired with basis sets such as 6-31G(d,p), provide highly accurate predictions for NMR chemical shifts, which are closely tied to the electronic structure.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are also applied to study oximes. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to calculate molecular energies, dipole moments, and conformational stabilities. For example, ab initio calculations at the HF/6-311G* and MP2/6-311G* levels have been used to determine the free energies and dipole moments of different conformations of related cyclic ketones. While computationally more demanding than DFT, ab initio methods can provide benchmark results for electronic structure and energy calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and stability of a molecule. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity.

Computational studies on related nitrophenyl oximes have shown that the electron density in the HOMO is often localized on the phenyl ring, whereas the LUMO's density is concentrated on the oxime and nitro groups. This distribution indicates that the phenyl ring is the primary site for electrophilic attack, while the oxime and nitro moieties are susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, including absolute electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These descriptors provide quantitative measures of a molecule's stability and reactivity.

Below is a table of reactivity descriptors calculated for a related compound, (4-nitro-phenyl)-(1-phenyl-ethylimino)-acetaldehyde oxime (nppeieoH), which illustrates the type of data generated in such studies.

| Parameter | Symbol | Formula | Value (a.u.) for nppeieoH |

| HOMO Energy | E(HOMO) | - | -0.252 |

| LUMO Energy | E(LUMO) | - | -0.098 |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 0.154 |

| Electronegativity | χ | -(E(LUMO) + E(HOMO))/2 | 0.175 |

| Chemical Hardness | η | (E(LUMO) - E(HOMO))/2 | 0.077 |

| Chemical Softness | S | 1/η | 12.987 |

| Electrophilicity Index | ω | χ² / (2η) | 0.199 |

Table generated based on data from a study on a related imine oxime.

Molecular Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack).

For nitrophenyl oxime derivatives, MEP analysis typically reveals negative potentials located over the electronegative oxygen atoms of the nitro and oxime groups, as well as the nitrogen atom of the oxime. Conversely, positive potentials are generally found around the hydrogen atoms. This information helps in understanding non-covalent interactions, such as hydrogen bonding.

In addition to MEP maps, Mulliken atomic charge analysis provides a quantitative measure of the charge distribution. In a study of a related nitrophenyl imine oxime, the oxime oxygen atom was found to be highly negative (-0.760), while the oxygen atoms of the nitro group also carried significant negative charges (-0.683 and -0.695). The nitrogen atom of the nitro group, in contrast, was calculated to have a large positive charge (1.201). This detailed charge analysis is critical for understanding the molecule's polarity and reactivity.

Vibrational Frequencies and Electronic Spectra Prediction and Validation

Computational methods, particularly DFT, are widely used to predict the vibrational frequencies of molecules. These theoretical spectra are then compared with experimental data from FT-IR and Raman spectroscopy to validate the computational model and aid in the assignment of vibrational bands.

For oximes, characteristic vibrational bands include the O-H stretch, the C=N stretch, and the N-O stretch. In the infrared spectrum, these typically appear around 3600 cm⁻¹ (O-H), 1665 cm⁻¹ (C=N), and 945 cm⁻¹ (N-O). Discrepancies between calculated and experimental frequencies can occur, especially for O-H stretching, due to intermolecular hydrogen bonding in the solid state, which is not always accounted for in gas-phase calculations.

The table below presents a comparison of experimental and calculated vibrational frequencies for a related imine oxime, (4-nitro-phenyl)-(1-phenyl-ethylimino)-acetaldehyde oxime (nppeieoH), using the B3LYP/6-311++G(d,p) method.

| Assignment | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

| ν(O-H) | 3258 | 3659 |

| ν(C=N) imine | 1605 | 1640 |

| ν(C=N) oxime | 1591 | 1629 |

Table generated based on data from a study on a related imine oxime.

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies. These calculations help in understanding the electronic transitions within the molecule, often corresponding to π → π* or n → π* transitions.

Conformational Analysis and Stability Studies

Conformational analysis is essential for understanding the three-dimensional structure and stability of flexible molecules like (2-Nitrophenyl)acetone oxime. The C=N double bond in oximes can lead to the existence of E and Z geometric isomers.

Computational methods are used to determine the relative energies of different possible conformers and to identify the most stable structures. DFT calculations, for example, have been used to investigate the stereochemistry of JNK-3 inhibitors containing an oxime group. In that study, the E-isomer was found to be more stable both in the solid state and in solution, a stability attributed to favorable intermolecular hydrogen bonds. The energy barrier for interconversion between Z and E isomers can also be calculated, providing insight into their rotational stability.

Factors influencing conformational stability include steric hindrance and intramolecular or intermolecular hydrogen bonds. Molecular mechanics methods, such as MM2, can also be employed for preliminary conformational searches and stability predictions, as demonstrated in studies of acetyl acetone (B3395972) mono oxime.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide significant insights into its conformational flexibility, intermolecular interactions, and behavior in various solvent environments.

Although direct MD studies on this compound are not documented, research on structurally related molecules highlights the potential applications of this technique. For instance, MD simulations have been effectively used to study the dynamic behavior of other nitrophenyl derivatives. A study on the interface between water and 2-nitrophenyl octyl ether (NPOE) used MD to analyze properties such as molecular orientation, hydrogen bonding, and self-diffusion at the molecular level. nih.gov Such simulations revealed that the presence and nature of functional groups significantly influence the molecule's organization and dynamic response at interfaces. nih.gov

Similarly, studies on other phenolic oximes have used Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational methods, to investigate dynamic processes like the rotation around single bonds (C-Ar, N-C) and the formation of intra- and intermolecular hydrogen bonds. nih.gov These dynamic behaviors result in the existence of different conformers in solution, and computational methods can determine the energy barriers associated with these rotational processes. nih.gov

For this compound, MD simulations could theoretically be employed to:

Analyze Conformational States: Determine the preferred three-dimensional structures (conformers) of the molecule arising from rotation around the C-C bond connecting the phenyl ring and the acetone moiety, as well as rotation around the C-N and N-O bonds of the oxime group.

Study Solvent Effects: Simulate the molecule in different solvents (e.g., water, acetone, DMSO) to understand how solute-solvent interactions influence its conformation and dynamics.

Investigate Intermolecular Interactions: Model the formation of hydrogen bonds, particularly involving the oxime's hydroxyl group and the nitro group's oxygen atoms, in both self-association (dimerization) and with solvent molecules. This is crucial as hydrogen bonding can define the stability and reactivity of the compound. nih.gov

Simulate Crystal Packing: Predict how individual molecules arrange themselves in a solid-state crystal lattice, providing insights into polymorphism and material properties.

These theoretical applications underscore the utility of MD simulations in predicting the dynamic behavior and interaction patterns of this compound, paving the way for future experimental validation.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property essential for applications in optoelectronics, telecommunications, and optical computing. Organic molecules have garnered significant interest as NLO materials due to their fast response times and the potential for chemical modification to enhance their properties.

The NLO response of a molecule is fundamentally linked to its electronic structure. A key indicator of potential NLO activity is the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the phenyl ring acts as the π-conjugated bridge, while the nitro group (-NO2) is a strong electron-withdrawing group. This "push-pull" architecture can lead to significant intramolecular charge transfer upon excitation by an electric field, which is a primary source of NLO response.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are standard methods for predicting the NLO properties of molecules. mdpi.com These properties are quantified by parameters such as the molecular polarizability (α) and, more importantly, the first and second hyperpolarizabilities (β and γ, respectively). The first hyperpolarizability (β) is particularly relevant for second-order NLO effects like second-harmonic generation (SHG).

Studies on other nitro-containing oximes have demonstrated the utility of these computational approaches. For example, quantum chemical studies of (4-nitro-phenyl)-(1-phenyl-ethylimino)-acetaldehyde oxime predicted that its NLO properties are significantly higher than those of urea, a standard reference material for NLO comparisons. mdpi.com

For this compound, a theoretical study would typically involve:

Geometry Optimization: Calculating the molecule's most stable three-dimensional structure using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). mdpi.com

Property Calculation: Computing the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) from the optimized geometry.

Analysis: Comparing the calculated β value to that of reference compounds to assess its potential as an NLO material. A larger β value indicates a stronger NLO response.

The table below illustrates the kind of data that would be generated from such a computational study, with hypothetical values for this compound shown for illustrative purposes.

| Compound | Dipole Moment (μ) [Debye] | Average Polarizability (α₀) [a.u.] | First Hyperpolarizability (β_tot) [a.u.] |

| Urea (Reference) | 1.37 | 33.3 | 372.8 |

| This compound (Hypothetical) | 4.5 | 110.5 | 950.0 |

Note: The values for this compound are hypothetical and for illustrative purposes only. The value for Urea is a commonly cited computational result.

The presence of the electron-withdrawing nitro group on the phenyl ring is expected to enhance the NLO response of the molecule. nih.gov Therefore, theoretical predictions are a crucial first step in identifying this compound as a candidate for further experimental synthesis and characterization for NLO applications.

Advanced Applications of 2 Nitrophenyl Acetone Oxime in Chemical Science

Role as Versatile Synthetic Intermediates in Organic Synthesis

Oximes are recognized as exceptionally versatile functional groups in organic chemistry, primarily for their ability to introduce nitrogen atoms into various molecular frameworks. researchgate.net (2-Nitrophenyl)acetone oxime serves as a valuable intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. orgsyn.orgorgsyn.org

The reactivity of the oxime group, combined with the ortho-nitro-substituted phenyl ring, allows for a range of chemical transformations. One of the primary applications is in cyclization reactions. rsc.org Following the reduction of the nitro group to an amine, an intramolecular condensation reaction can occur between the newly formed amino group and the oxime moiety (or a derivative thereof). This cascade reaction pathway is an efficient method for constructing bicyclic or tricyclic heterocyclic systems.

Key synthetic transformations involving oxime intermediates include:

Synthesis of Pyrroles and Indoles: Ketoximes are known precursors for synthesizing pyrrole (B145914) and indole (B1671886) derivatives through reactions like the Trofimov reaction, which involves the condensation of ketoximes with acetylenes in the presence of a superbasic system. clockss.org

Formation of Quinolines: The presence of the aromatic ring and the reactive oxime group in this compound provides a scaffold for building quinoline (B57606) structures, which are important in medicinal chemistry. clockss.org

Beckmann Rearrangement: Like other oximes, this compound can undergo the Beckmann rearrangement to form N-substituted amides, which are crucial building blocks in organic synthesis. orgsyn.orgresearchgate.net

The strategic placement of the nitro group influences the electronic properties of the molecule and can direct the regioselectivity of these synthetic transformations, making it a tailored building block for complex target molecules. google.comgoogle.com

Coordination Chemistry: Ligand Design and Metal Complexation

In the realm of coordination chemistry, oximes are effective ligands due to the presence of both nitrogen and oxygen donor atoms, which can coordinate with a wide range of metal ions. chemicalbook.comresearchgate.net this compound can function as a chelating ligand, forming stable complexes with various transition metals such as nickel(II), copper(II), cobalt(II), and manganese(II). londonmet.ac.uknih.govijddr.in

The oxime group (–C=N–OH) typically acts as a bidentate ligand, binding to a metal center through both the nitrogen atom of the imine and the oxygen atom of the hydroxyl group, often after deprotonation. researchgate.netresearchgate.net This chelation results in the formation of stable five-membered rings with the metal ion, enhancing the thermodynamic stability of the resulting complex.

The key features of this compound in ligand design include:

Bidentate Coordination: It can coordinate to metal ions to form stable chelate rings. researchgate.net

Electronic Tuning: The electron-withdrawing nitro group on the phenyl ring can modulate the electron density on the donor atoms, thereby influencing the stability, electronic structure, and reactivity of the metal complexes. nih.gov

Structural Versatility: The ligand can support different coordination geometries depending on the metal ion and reaction conditions, leading to mononuclear or polynuclear complexes with diverse properties. ijddr.in

These metal complexes have potential applications in catalysis, where the metal center's activity can be finely tuned by the ligand's electronic and steric properties. researchgate.net

| Metal Ion | Potential Coordination Mode | Resulting Complex Type |

| Copper(II) | Bidentate (N, O) | Mononuclear or Dinuclear |

| Nickel(II) | Bidentate (N, O) | Square Planar or Octahedral |

| Cobalt(II) | Bidentate (N, O) | Tetrahedral or Octahedral |

| Manganese(II) | Bidentate (N, O) | Octahedral |

Materials Science Applications

The unique chemical properties of the oxime functional group have been harnessed in the development of advanced functional materials.

This compound is a candidate for incorporation into dynamic materials due to the reversible nature of the oxime linkage. This reversibility is the foundation for creating self-healing polymers and stimuli-responsive systems. Oxime-containing polymers, such as poly(oxime-urethanes), can be designed to exhibit dynamic covalent properties. pku.edu.cn The oxime-carbamate bonds within these polymer networks can break and reform under specific stimuli, such as heat, allowing the material to be reprocessed, repaired, or recycled. pku.edu.cn

The dynamic nature of oxime bonds can also be exploited in "click" chemistry to form hydrogels with self-healing capabilities. researchgate.net If this compound were used as a cross-linker in a polymer network, the resulting material could exhibit self-healing properties. Damage to the material could be repaired by applying a stimulus (e.g., heat or a change in pH) that facilitates the reversible transoximination reactions, reforming the cross-links across the damaged interface. researchgate.net

Hydrogels are cross-linked polymer networks that can absorb large amounts of water. Dynamic covalent chemistry, including oxime formation, is a powerful tool for creating "smart" hydrogels that can respond to environmental changes. The reversible nature of the oxime bond allows for the design of hydrogels that can undergo a gel-sol transition in response to specific chemical or physical triggers. researchgate.net

By incorporating this compound into a polymer backbone, it is possible to form hydrogels where the oxime group serves as a pH-sensitive or thermally-sensitive cross-linking point. This could be useful in applications such as controlled drug delivery, where the hydrogel matrix could be designed to degrade and release its payload under specific physiological conditions. researchgate.net

The carbon-nitrogen double bond (C=N) in oximes allows for the existence of geometric isomers (E and Z configurations). arpgweb.com This isomerism provides the theoretical foundation for the design of molecular switches. This compound can exist in two distinct spatial arrangements (E and Z isomers), which possess different physical and electronic properties.

The transition between these two states can be triggered by an external stimulus, such as light (photoisomerization) or heat (thermal isomerization). This reversible switching between two stable states is the defining characteristic of a molecular switch. The nitro group in the ortho position can be used to tune the electronic properties and the energy barrier of the isomerization process, potentially allowing for the development of molecular-level devices for data storage or light-responsive systems.

Environmental Chemistry: Theoretical Studies on Corrosion Inhibition

In environmental chemistry, a significant focus is on preventing the corrosion of metals in industrial settings. Organic compounds containing heteroatoms (like nitrogen and oxygen) and π-electrons are often effective corrosion inhibitors because they can adsorb onto a metal surface and form a protective barrier. peacta.org

Theoretical studies using quantum chemical methods, such as Density Functional Theory (DFT), are employed to predict the corrosion inhibition potential of organic molecules. semanticscholar.orgresearchgate.net These studies calculate various molecular properties that correlate with a molecule's ability to act as a corrosion inhibitor. mdpi.com For this compound, its structure is well-suited for this application. The lone pair electrons on the nitrogen and oxygen atoms of the oxime group, as well as the π-electrons from the nitrophenyl ring, can be donated to the vacant d-orbitals of metal atoms (like iron), facilitating strong adsorption onto the metal surface. peacta.orgresearchgate.net This process blocks the active corrosion sites and protects the metal from the aggressive medium. jocpr.comnih.gov

Key quantum chemical parameters are used to evaluate inhibitor efficiency:

| Parameter | Description | Significance for Corrosion Inhibition |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, leading to better inhibition. mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower ELUMO value suggests a higher ability to accept electrons from the metal, strengthening the inhibitor-metal bond. mdpi.com |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | A smaller energy gap generally implies higher reactivity of the molecule, which can lead to stronger adsorption and better inhibition efficiency. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule | A higher dipole moment can increase the adsorption of the inhibitor on the metal surface through electrostatic interactions. |

Theoretical calculations for molecules with similar functional groups suggest that this compound would exhibit favorable values for these parameters, making it a promising candidate for a high-efficiency corrosion inhibitor. rsc.orgqu.edu.qa

Future Research Directions and Challenges in 2 Nitrophenyl Acetone Oxime Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of (2-Nitrophenyl)acetone oxime likely involves the condensation of (2-Nitrophenyl)acetone with hydroxylamine (B1172632). Future research should focus on developing more sustainable and efficient synthetic methodologies.

One promising direction is the exploration of photocatalytic methods . Recent advancements have demonstrated the use of visible light to promote the transformation of nitroalkanes into oximes, offering a metal-free and user-friendly alternative to classical methods. nih.gov Another avenue lies in the development of one-pot tandem reactions . For instance, a green and efficient method for synthesizing low-carbon chain nitroalkanes from ketones has been developed using a TS-1 catalyst in a tandem oxidation process. researchgate.net Adapting such a strategy could lead to the direct synthesis of this compound from readily available precursors in a more atom-economical fashion.

Furthermore, the synthesis of the precursor, (2-Nitrophenyl)acetone, could be improved. Eco-friendly methods for the synthesis of β-nitro ketones from conjugated enones have been reported, which could be adapted for the synthesis of the target precursor. researchgate.net

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Photocatalytic Oximation | Metal-free, visible light-induced | Mild reaction conditions, high functional group tolerance |

| Tandem Catalytic Synthesis | One-pot reaction from simpler precursors | Increased efficiency, reduced waste |

Exploration of Undiscovered Reactivity Pathways

The rich chemical functionalities of this compound—the nitro group, the oxime moiety, and the benzylic protons—suggest a plethora of unexplored reactivity pathways.

A significant area for investigation is the photochemistry of this molecule. Photoirradiation of α-(2-nitrophenyl)ketones is known to produce cyclic hydroxamates through a photoinduced oxygen transfer from the nitro group to the benzylic position. rsc.org It is plausible that this compound could undergo similar intramolecular rearrangements upon photoexcitation. The oxime functionality itself is photoactive, known to undergo geometric isomerization, the photo-Beckmann rearrangement, and N-O bond cleavage to generate iminyl radicals. researchgate.net The interplay between the nitro and oxime photochemistry could lead to novel transformations.

The N-O bond fragmentation of the oxime moiety, either through transition metal catalysis or photocatalysis, could be a source of iminyl radicals. nsf.gov These reactive intermediates could participate in various transformations, including additions to alkenes to form functionalized imines. researchgate.net Additionally, the presence of the nitro group could influence the stability and reactivity of these radicals.

Cascade reactions are another promising area. The initial formation of the oxime could be followed by an intramolecular cyclization involving the nitro group, potentially leading to novel heterocyclic scaffolds. rsc.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of this compound, guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular orbital energies (HOMO-LUMO gap), and charge distribution of the molecule. mdpi.com This information is crucial for predicting its reactivity and spectroscopic properties. DFT can also be used to model reaction mechanisms, for instance, to study the energetics of different pathways in oxime formation or rearrangement. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the potential biological activity or toxicity of this compound and its derivatives. nih.gov By correlating molecular descriptors with experimental data from similar nitroaromatic compounds, it may be possible to forecast its properties without the need for extensive initial screening.

Table 2: Applications of Computational Modeling in this compound Research

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies | Reactivity, spectroscopic signatures, reaction energetics |

| QSAR | Prediction of biological activity and toxicity | Potential therapeutic or hazardous effects |

Integration of this compound into Emerging Chemical Technologies

The unique combination of functional groups in this compound makes it a candidate for integration into various emerging technologies.

Functionalized oximes have found applications in materials science , for example, in the creation of dynamic networks and photochromic materials. rsc.orgnih.gov The introduction of the nitro group could modulate the electronic and optical properties of such materials. Oxime-functionalized nanofabrics have also been developed for the rapid decontamination of nerve agent simulants, suggesting a potential application in chemical defense. acs.org

In the realm of bioconjugation , oxime ligation is a well-established method for linking molecules. nih.gov The specific properties imparted by the 2-nitrophenyl group could be exploited to create novel bioconjugates with tailored functions. Furthermore, some oxime derivatives have been investigated as nitric oxide (NO) donors, a property that is of interest in medicinal chemistry. nih.gov

Overcoming Synthetic and Mechanistic Hurdles

The exploration of this compound chemistry is not without its challenges.

A primary synthetic hurdle is the potential for side reactions during its synthesis. The acidic protons of the acetone (B3395972) moiety and the reactivity of the nitro group could lead to undesired byproducts. The selective reduction of the nitro group without affecting the oxime, or vice versa, presents another challenge. The reduction of oximes to amines or hydroxylamines can be difficult to control, often leading to over-reduction. researchgate.net

Mechanistic elucidation of its potential reactions will require a combination of experimental techniques and computational modeling. For instance, understanding the complex interplay of excited states in its photochemical reactions will be crucial for controlling the reaction outcomes. The potential for multiple isomeric forms (E/Z isomers of the oxime) adds another layer of complexity to its characterization and reactivity studies.

Q & A

Basic: What are the optimal synthetic conditions for preparing (2-nitrophenyl)acetone oxime, and how are reaction efficiencies quantified?

The synthesis of this compound involves the condensation of 2-nitrophenylacetone with hydroxylamine hydrochloride. Optimal conditions include maintaining a pH of 10 to maximize nucleophilic attack by hydroxylamine on the carbonyl group . Reaction efficiency is quantified via:

- NMR spectroscopy : Monitoring the disappearance of the carbonyl peak (~2.1 ppm for acetone) and appearance of the oxime proton (~8-10 ppm) .

- Titrimetric analysis : Measuring unreacted hydroxylamine using iodometric back-titration .

Basic: What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

- FT-IR : Identification of the C=N stretch (~1640–1620 cm⁻¹) and O–H stretch (~3200 cm⁻¹) .

- ¹H/¹³C NMR : Confirmation of oxime geometry (E/Z isomerism) via coupling constants (e.g., J = 8–12 Hz for syn-periplanar protons) .

- Mass spectrometry (HRMS) : Verification of molecular ion peaks (e.g., [M+H]+ at m/z 209.07 for acetone oxime derivatives) .

Advanced: How does computational modeling clarify the reaction mechanism of this compound in Beckmann rearrangement?

Density Functional Theory (DFT) studies at the PBEO/defQ-TZVPP level reveal:

- Rate-determining step : The 1,2 H-shift during nitrogen migration, with activation barriers ~31.2 kcal/mol for acetone oxime derivatives .

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) stabilize transition states by delocalizing charge, reducing activation energy .

- Solvent effects : Polar solvents (e.g., water) lower energy barriers via hydrogen-bond stabilization of intermediates .

Advanced: How do contradictions arise between experimental and computational data in oxime transfer reactions, and how are they resolved?

Discrepancies often stem from:

- Model simplicity : Smaller models (e.g., formaldehyde oxime) may overlook steric effects from bulky substituents (e.g., 2-nitrophenyl groups), leading to mismatched intermediate predictions .

- Diastereomer pathways : Computationally predicted intermediates (e.g., 7i in formaldehyde models) may not align with experimental observations due to undetected stereochemical preferences .

Resolution strategies :

Advanced: What analytical methods are used to identify degradation products of this compound under oxidative conditions?

Ozonolysis and thermal degradation pathways are analyzed via:

- GC-MS : Detection of nitroso derivatives (e.g., 2-nitroso-2-nitropropane) formed via C=N bond cleavage .

- EPR spectroscopy : Identification of free radical intermediates (e.g., NO•) during nitric oxide release .

- UV-Vis kinetics : Monitoring colorimetric changes (e.g., blue-green to blue) indicative of intermediate stability .

Advanced: How do steric and electronic effects of the 2-nitrophenyl group influence oxime reactivity in organocatalytic applications?

- Steric effects : The bulky 2-nitrophenyl group hinders planarization of the C=N bond, reducing nucleophilic attack rates in imine transfer reactions .

- Electronic effects : The -NO₂ group enhances electrophilicity at the oxime nitrogen, facilitating coordination with transition metals (e.g., Ni²⁺ in corrosion inhibition) .

- Methodological validation : Hybrid QM/MM simulations quantify steric contributions by comparing energy barriers with/without substituents .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and face shields to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks, as thermal decomposition releases nitric oxide .

- Spill management : Neutralize residues with dilute acetic acid (pH 5–6) to prevent uncontrolled hydrolysis .

Advanced: What role do oxime derivatives play in enzyme-catalyzed reactions, and how is this applied to this compound?

- Oximinotransferases : Enzymes like EC 2.6.3.1 catalyze oxime transfer between pyruvate oxime and acetone, enabling bioconjugation studies .

- Applications : this compound serves as a substrate analog in enzyme inhibition assays, leveraging its UV-active nitro group for spectrophotometric detection .

Advanced: How do solvent and pH conditions affect the stability of this compound in long-term storage?

- Aqueous stability : Hydrolysis accelerates under acidic (pH < 3) or alkaline (pH > 12) conditions, regenerating the parent ketone .

- Organic solvents : Stability is maximized in anhydrous acetone or dichloromethane, with degradation rates <1% per month at 4°C .